Arecoline hydrobromide
Overview
Description
Arecoline hydrobromide is an arecoline salt of hydrobromic acid. It is primarily used in removing parasites from a dog’s intestine . It is an alkaloid obtained from the betel nut (Areca catechu), the fruit of a palm tree . It is an agonist at both muscarinic and nicotinic acetylcholine receptors . It is used in the form of various salts as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice .
Synthesis Analysis
The synthesis pathway of arecoline is speculated to use L-aspartic acid as the starting point .Molecular Structure Analysis
The molecular formula of Arecoline hydrobromide is C8H14BrNO2 . The molecular weight is 236.11 . The IUPAC name is methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrobromide .Chemical Reactions Analysis
Arecoline hydrobromide is an arecoline salt of hydrobromic acid and has a strong parasympathomimetic action .Physical And Chemical Properties Analysis
Arecoline hydrobromide is a white crystalline powder . It has a molecular weight of 236.11 . It is soluble in DMSO at 40 mg/mL .Scientific Research Applications
Inhibition of Calcium Channels : Xia Guo-jin (2001) reported that arecoline hydrobromide might block calcium channels in smooth muscles, which could explain its effectiveness in decreasing climbing adhesion and enhancing snail-killing in Oncomelania foot smooth muscles (Xia Guo-jin, 2001).
Antitapeworm Drug Potential : W. Ling (2007) found that arecoline hydrobromide could increase the propulsive ratio of mice's small intestine in a dose-dependent manner, suggesting its potential as an antitapeworm drug (W. Ling, 2007).
Anthelminthic for Hydatid Worms in Dogs : E. Batham (1946) noted the efficacy of arecoline hydrobromide in removing hydatid worms from dogs (E. Batham, 1946).
Acaricidal Activity : Jain, Satapathy, and Pandey (2021) demonstrated the effectiveness of arecoline hydrobromide in reducing tick populations in calves without toxicity, also improving their hematological profile (Parag Jain, T. Satapathy, R. Pandey, 2021).
Diagnostic Agent for Echinococcus Granulosus : Gemmell Ma (1973) highlighted the value of arecoline hydrobromide as a diagnostic agent in identifying infections in dogs, aiding in control efforts for Echinococcus granulosus (Gemmell Ma, 1973).
Depression of Spinal Reflexes : A. H. Tang and G. Yim (1965) found that arecoline hydrobromide, along with oxotremorine, could depress spinal reflexes in cats, likely due to the stimulation of muscarinic receptors on inhibitory Renshaw cells (A. H. Tang, G. Yim, 1965).
Inhibitory Effect on Gastric Ulcers : L. Hui (2008) observed that arecoline hydrobromide had an inhibitory and protective effect on experimental gastric ulcers in rats (L. Hui, 2008).
Herbal Acaricide in Agriculture : Jain, Satapathy, and Pandey (2020) also suggested the potential of arecoline hydrobromide as a herbal acaricide against cattle tick Rhipicephalus microplus (Parag Jain, T. Satapathy, R. Pandey, 2020).
Memory Improvement in Mice : J. Flood, Gary E. Smith, and A. Cherkin (1984) found that chronic oral treatment with cholinergic drugs, including arecoline hydrobromide, improved memory retention in mice (J. Flood, Gary E. Smith, A. Cherkin, 1984).
Toxicity Evaluation : Xiao-juan Wei et al. (2015) evaluated the toxicity of arecoline hydrobromide, finding that long-term, high-dose exposure is toxic, but clinically recommended doses are safe (Xiao-juan Wei et al., 2015).
Cytotoxic Agents for Cancer Cells : Amany E Ragab et al. (2022) reported that arecoline hydrobromide derivatives show potential as cytotoxic agents for lung A549 and leukemia K562 cancer cells (Amany E Ragab et al., 2022).
Cholinergic Stimulation and Memory : H. Weingartner, N. Sitaram, and J. Gillin (1979) discussed the role of cholinergic stimulation, possibly including arecoline hydrobromide, in enhancing memory consolidation (H. Weingartner, N. Sitaram, J. Gillin, 1979).
REM Sleep Induction in Depression : J. Gillin et al. (1991) identified a relationship between muscarinic agonists like arecoline hydrobromide and the induction of REM sleep in depression, suggesting a link to muscarinic receptor regulation (J. Gillin et al., 1991).
Safety And Hazards
Arecoline hydrobromide is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075379 | |
Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Arecoline hydrobromide | |
CAS RN |
300-08-3 | |
Record name | Arecoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arecoline hydrobromide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arecoline hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |
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Record name | Arecoline hydrobromide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Arecoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arecoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ARECOLINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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